molecular formula C4H7F2NO B3244874 4,4-Difluoropyrrolidin-3-ol CAS No. 1638920-21-4

4,4-Difluoropyrrolidin-3-ol

Cat. No. B3244874
CAS RN: 1638920-21-4
M. Wt: 123.10
InChI Key: BYLFAFMPLXFJDF-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidin-3-ol is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

There are two enantioselective routes to synthesize 4,4-Difluoropyrrolidin-3-ol . The first route takes advantage of the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine, where the desired chirality is derived from the chiral pool (l- (+)-tartaric acid) .


Molecular Structure Analysis

The molecular formula of 4,4-Difluoropyrrolidin-3-ol is C4H8ClF2NO . Its molecular weight is 159.56 .


Physical And Chemical Properties Analysis

4,4-Difluoropyrrolidin-3-ol is a white to yellow solid .

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoropyrrolidin-3-ol is a valuable building block in medicinal chemistry . It has been used in the enantioselective synthesis of various compounds . The desired chirality was derived from the chiral pool (l-(+)-tartaric acid) .

Synthesis of Fluorinated Compounds

This compound plays a crucial role in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.

Asymmetric Transfer Hydrogenation

4,4-Difluoropyrrolidin-3-ol can be used in asymmetric transfer hydrogenation reactions . This is a type of chemical reaction where a hydrogen atom is transferred from one molecule to another, and it’s a key process in many chemical syntheses.

Building Block for Custom Synthesis

4,4-Difluoropyrrolidin-3-ol is used as a building block for custom synthesis . It can be used to create a wide variety of complex molecules for research purposes.

Production of Enantioenriched Compounds

This compound can be used in the production of enantioenriched compounds . These are compounds where one enantiomer (one of two possible mirror image forms of a molecule) is present in greater amounts than the other.

Research and Development

4,4-Difluoropyrrolidin-3-ol is used in research and development laboratories . It’s used in the development of new chemical processes and the synthesis of new compounds.

Safety and Hazards

The safety information for 4,4-Difluoropyrrolidin-3-ol indicates that it has a GHS07 pictogram, and the precautionary statement P261 . For more detailed safety information, please refer to the MSDS .

Mechanism of Action

Target of Action

This compound is a valuable building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets

Biochemical Pathways

As a building block in medicinal chemistry , it could potentially be incorporated into a variety of compounds that affect different biochemical pathways. The downstream effects would depend on the specific pathways and the role of the targets within those pathways.

Result of Action

As a building block in medicinal chemistry , its effects would likely depend on the specific compound it is incorporated into and the biological targets of that compound.

properties

IUPAC Name

4,4-difluoropyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLFAFMPLXFJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoropyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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